PND-1186

Catalog No.
S547989
CAS No.
1061353-68-1
M.F
C25H26F3N5O3
M. Wt
501.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PND-1186

CAS Number

1061353-68-1

Product Name

PND-1186

IUPAC Name

2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C25H26F3N5O3

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C25H26F3N5O3/c1-29-24(34)17-5-3-4-6-19(17)31-21-14-23(30-15-18(21)25(26,27)28)32-20-8-7-16(13-22(20)35-2)33-9-11-36-12-10-33/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)(H2,30,31,32)

InChI Key

IGUBBWJDMLCRIK-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

PND1186; PND 1186; PND1186; SR 2516; SR2516; SR2516; VS4718; VS4718; VS 4718.

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC

Description

The exact mass of the compound Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl- is 501.19877 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The molecule contains a pyridinyl group, which is a common feature in known kinase inhibitors []. Further research could explore if this specific molecule has inhibitory effects on specific kinases.
  • Medicinal Chemistry: The presence of various functional groups like methoxy, morpholinyl, and trifluoromethyl suggests potential for medicinal chemistry exploration. These groups can be modified to improve potency, selectivity, and other drug-like properties [].

Limitations:

Future Research Directions:

  • Biological Assays: In vitro and in vivo studies would be needed to determine the biological activity of the molecule.
  • Target Identification: If the molecule shows promising activity, research would be necessary to identify its specific targets.

PND-1186, also known as VS-4718, is a selective small molecule inhibitor targeting focal adhesion kinase (FAK). It features a primary structure characterized by a 2,4-diamino-pyridine ring, which plays a crucial role in its inhibitory activity against FAK. The compound has demonstrated significant potential in preclinical studies, particularly in the context of cancer treatment, by promoting apoptosis in tumor cells and inhibiting their motility and proliferation under various conditions .

PND-1186 operates primarily through the inhibition of FAK phosphorylation at the Tyr-397 site, which is essential for FAK's role in cell signaling and adhesion. The compound exhibits an inhibitory concentration (IC50) of approximately 0.1 µM in cultured breast carcinoma cells, effectively blocking FAK activity and promoting apoptosis in these cells when grown in three-dimensional cultures . The mechanism involves reversible binding to the FAK kinase domain, leading to decreased phosphorylation of downstream targets like p130Cas .

Research indicates that PND-1186 selectively induces apoptosis in tumor cells while minimally affecting normal cell proliferation. In studies involving 4T1 breast carcinoma cells, PND-1186 was shown to enhance the cleavage of caspase 3, a marker of apoptotic activity, particularly under suspended culture conditions . This selectivity underscores its potential as a therapeutic agent against various cancers by targeting aberrant cell signaling pathways associated with tumor growth and metastasis.

PND-1186 was identified through high-throughput screening techniques aimed at assessing kinase activity. The synthesis involves conventional medicinal chemistry approaches, resulting in the preparation of PND-1186 as a hydrochloride salt. Specific details regarding the synthetic pathway are proprietary but involve standard organic synthesis techniques to achieve the desired compound structure .

The primary applications of PND-1186 are in oncology, particularly for treating breast cancer and potentially other malignancies characterized by elevated FAK activity. Its ability to inhibit tumor growth and metastasis has been demonstrated in preclinical models, suggesting its utility as a therapeutic agent in cancer treatment protocols . Additionally, its role as a research tool for studying FAK-related signaling pathways makes it valuable in both academic and clinical research settings.

Interaction studies have shown that PND-1186 not only inhibits FAK but also affects related pathways involving p130Cas and Src kinases. In vivo studies indicated that PND-1186 significantly reduced phosphorylation levels of these proteins in tumor models, highlighting its multifaceted role in modulating cell signaling networks associated with cancer progression . Furthermore, pharmacokinetic evaluations revealed favorable absorption characteristics when administered via various routes (intravenous, intraperitoneal, oral), with bioavailability ranging from 14.8% to 42.2% depending on the method used .

Several compounds exhibit structural or functional similarities to PND-1186. Below is a comparison highlighting their unique aspects:

Compound NameTargetIC50 (nM)Unique Features
VS-4718 (PND-1186)FAK1.5 (recombinant)Selective apoptosis promotion in tumor cells
TakinibTAK1Not specifiedTargets upstream MAPK pathway
PF-573228FAK0.5Broad-spectrum kinase inhibitor
GSK2256098FAK~20Focused on solid tumors with limited off-target effects

Uniqueness of PND-1186:

  • PND-1186 stands out due to its high selectivity for FAK inhibition combined with its ability to induce apoptosis specifically in cancer cells without significantly affecting normal cell proliferation.
  • Its favorable pharmacokinetic profile enhances its potential for clinical applications compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

501.19877419 g/mol

Monoisotopic Mass

501.19877419 g/mol

Heavy Atom Count

36

Appearance

Off-white to grey solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L2BD0MW4OL

Other CAS

1061353-68-1

Wikipedia

VS-4718

Dates

Modify: 2023-08-15
1: Tancioni I, Uryu S, Sulzmaier FJ, Shah NR, Lawson C, Miller NL, Jean C, Chen XL, Ward KK, Schlaepfer DD. FAK Inhibition disrupts a β5 integrin signaling axis  controlling anchorage-independent ovarian carcinoma growth. Mol Cancer Ther. 2014 Aug;13(8):2050-61. doi: 10.1158/1535-7163.MCT-13-1063. Epub 2014 Jun 4. PubMed PMID: 24899686; PubMed Central PMCID: PMC4126870.

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